Thermodynamic properties of nonyltrimethylammonium surfactants
Thermodynamic properties of nonyltrimethylammonium surfactants
An In-depth Technical Guide to the Thermodynamic Properties of Nonyltrimethylammonium Surfactants
For Researchers, Scientists, and Drug Development Professionals
Nonyltrimethylammonium surfactants, a class of cationic surfactants, are integral to a multitude of applications, from industrial processes to advanced pharmaceutical formulations. Their efficacy in these roles is fundamentally governed by their thermodynamic properties in solution. This guide provides a comprehensive exploration of the core thermodynamic principles that dictate the behavior of nonyltrimethylammonium surfactants. We will delve into the critical micelle concentration (CMC), the thermodynamics of micellization, and the experimental methodologies used to characterize these properties. By understanding the interplay of enthalpy, entropy, and Gibbs free energy, researchers and drug development professionals can rationally design and optimize formulations for enhanced stability, solubilization, and delivery. This document serves as a detailed technical resource, synthesizing established scientific principles with practical, field-proven insights.
Introduction: The Amphiphilic Nature of Nonyltrimethylammonium Surfactants
Nonyltrimethylammonium surfactants are amphiphilic molecules, meaning they possess both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) component. The structure consists of a nine-carbon alkyl chain (nonyl group) that constitutes the hydrophobic tail, and a positively charged trimethylammonium head group, which is hydrophilic. This dual nature is the cornerstone of their surface-active properties and their ability to self-assemble in solution.
The most commonly studied surfactants in this class are the nonyltrimethylammonium halides, such as nonyltrimethylammonium bromide (NTAB) and nonyltrimethylammonium chloride (NTAC). The choice of the counterion (e.g., Br⁻ or Cl⁻) can subtly influence the surfactant's properties in solution.
The primary phenomenon of interest is micellization , the spontaneous formation of organized aggregates called micelles when the surfactant concentration exceeds a certain threshold.[1] This process is a direct consequence of the hydrophobic effect, where the hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.
Caption: Micellization process of nonyltrimethylammonium surfactants.
The Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[1] Below the CMC, nonyltrimethylammonium surfactants exist predominantly as individual monomers in solution. As the concentration increases and reaches the CMC, the monomers rapidly associate to form micelles. Above the CMC, any additional surfactant added to the system will primarily form new micelles, while the monomer concentration remains relatively constant at the CMC.[1]
The CMC is a critical parameter in formulation development as it dictates the onset of key surfactant behaviors such as solubilization and detergency.
Factors Influencing the CMC
The CMC of nonyltrimethylammonium surfactants is not a fixed value but is influenced by several factors:
-
Alkyl Chain Length: For homologous series of alkyltrimethylammonium surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases.[2][3] This is because a longer chain leads to a greater hydrophobic effect, making it more energetically favorable for the monomers to aggregate and minimize their contact with water.
-
Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped behavior where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases.[4][5] This behavior arises from the interplay between two opposing effects: the disruption of the structured water around the hydrophobic tails (which favors micellization) and the increased thermal energy of the monomers (which opposes aggregation).[6]
-
Counterion: The nature of the counterion (e.g., bromide vs. chloride) can have a modest effect on the CMC. More strongly bound counterions can partially neutralize the charge of the head groups, reducing electrostatic repulsion and thus lowering the CMC.
-
Presence of Electrolytes: The addition of salts to a solution of ionic surfactants generally leads to a decrease in the CMC.[7] The added ions shield the electrostatic repulsion between the charged head groups in the micelle, making it easier for the surfactant monomers to aggregate.
Thermodynamics of Micellization
The process of micellization is a spontaneous thermodynamic process governed by the change in Gibbs free energy (ΔG°mic). The spontaneity of the process is determined by the balance between the enthalpy (ΔH°mic) and entropy (ΔS°mic) of micellization, as described by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
A negative ΔG°mic indicates a spontaneous micellization process.
Enthalpy of Micellization (ΔH°mic)
The enthalpy of micellization reflects the heat change associated with the formation of micelles. For many ionic surfactants, micellization is an endothermic process at room temperature (ΔH°mic > 0).[6] This might seem counterintuitive for a spontaneous process. However, the positive enthalpy change is often overcome by a large positive entropy change. The endothermic nature is partly due to the energy required to break the structured water molecules surrounding the hydrophobic tails of the surfactant monomers.
Entropy of Micellization (ΔS°mic)
The entropy of micellization is the primary driving force for micelle formation in aqueous solutions.[6][8] The large positive entropy change is primarily attributed to the "hydrophobic effect." When surfactant monomers are individually dissolved in water, the water molecules form ordered, cage-like structures around the hydrophobic tails. Upon micellization, these hydrophobic tails are sequestered in the core of the micelle, leading to the release of the ordered water molecules into the bulk solvent. This increase in the disorder of the water molecules results in a significant positive entropy change, which is the main contributor to the negative Gibbs free energy of micellization.
Gibbs Free Energy of Micellization (ΔG°mic)
The standard Gibbs free energy of micellization can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°mic = (2 - β)RT ln(CMC)
where:
-
R is the ideal gas constant
-
T is the absolute temperature
-
β is the degree of counterion binding to the micelle
The negative value of ΔG°mic for micellization indicates that it is a spontaneous process. The magnitude of ΔG°mic becomes more negative with increasing alkyl chain length, reflecting the increased hydrophobicity and greater driving force for micellization.[2][3]
Experimental Determination of Thermodynamic Properties
Several experimental techniques can be employed to determine the CMC and the thermodynamic parameters of micellization for nonyltrimethylammonium surfactants.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful and direct method for obtaining a complete thermodynamic profile of micellization in a single experiment.[9][10] ITC directly measures the heat changes that occur upon the stepwise injection of a concentrated surfactant solution into a sample cell containing the solvent.
Experimental Protocol: ITC for CMC and ΔH°mic Determination
-
Sample Preparation:
-
Prepare a concentrated solution of the nonyltrimethylammonium surfactant (e.g., 50-100 times the expected CMC) in the desired buffer or solvent.
-
Fill the ITC sample cell with the same buffer or solvent.
-
-
ITC Experiment:
-
Equilibrate the system to the desired temperature.
-
Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw ITC data shows a characteristic sigmoidal curve when plotted as heat change per injection versus the total surfactant concentration.
-
The inflection point of this curve corresponds to the CMC.
-
The change in enthalpy before and after the CMC corresponds to the enthalpy of micellization (ΔH°mic).
-
Caption: Workflow for determining CMC and ΔH°mic using ITC.
Surface Tensiometry
Surface tensiometry is a classic method for determining the CMC.[11] It relies on the principle that surfactants lower the surface tension of a liquid.
Experimental Protocol: Surface Tensiometry for CMC Determination
-
Sample Preparation:
-
Prepare a series of solutions of the nonyltrimethylammonium surfactant at different concentrations, spanning a range below and above the expected CMC.
-
-
Measurement:
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will typically show two linear regions with different slopes.
-
The concentration at the intersection of these two lines is the CMC.[11]
-
Conductivity Measurements
For ionic surfactants like nonyltrimethylammonium halides, conductivity measurements provide a simple and reliable method for CMC determination.[6][14]
Experimental Protocol: Conductivity Measurement for CMC Determination
-
Sample Preparation:
-
Prepare a series of solutions of the nonyltrimethylammonium surfactant at various concentrations.
-
-
Measurement:
-
Measure the specific conductivity of each solution using a conductivity meter.
-
-
Data Analysis:
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will exhibit a break or a change in slope at the CMC. This is because the mobility of the surfactant ions changes upon their incorporation into micelles.
-
The CMC is determined from the intersection of the two linear portions of the plot.[15]
-
Applications in Research and Drug Development
A thorough understanding of the thermodynamic properties of nonyltrimethylammonium surfactants is crucial for their effective application in various fields, particularly in drug development.
-
Drug Solubilization: The micellar core of nonyltrimethylammonium surfactants provides a hydrophobic microenvironment that can solubilize poorly water-soluble drugs, thereby enhancing their bioavailability.[16] The efficiency of solubilization is directly related to the micelle concentration and structure.
-
Drug Delivery Systems: These surfactants can be used to formulate various drug delivery systems, such as nanoemulsions and microemulsions, which can improve drug stability and targeting.[17][18]
-
Permeation Enhancement: In transdermal drug delivery, nonyltrimethylammonium surfactants can act as permeation enhancers by interacting with the lipids in the stratum corneum, thereby increasing the flux of the drug across the skin.[19][20]
Summary of Thermodynamic Data
The following table summarizes typical thermodynamic parameters for alkyltrimethylammonium bromide surfactants. Note that specific values for nonyltrimethylammonium bromide may vary depending on the experimental conditions.
| Surfactant (Alkyltrimethylammonium Bromide) | Alkyl Chain Length | Typical CMC (mM at 25°C) | Typical ΔG°mic (kJ/mol) | Typical ΔH°mic (kJ/mol) | Typical TΔS°mic (kJ/mol) |
| Decyltrimethylammonium Bromide | 10 | ~65[1] | ~ -19 | ~ -1 to -3 | ~ 16 to 18 |
| Dodecyltrimethylammonium Bromide | 12 | ~16[1] | ~ -23 | ~ -1 to -5 | ~ 18 to 22 |
| Tetradecyltrimethylammonium Bromide | 14 | ~3.5 | ~ -28 | ~ -4 to -8 | ~ 20 to 24 |
| Hexadecyltrimethylammonium Bromide | 16 | ~0.9[1] | ~ -33 | ~ -7 to -12 | ~ 21 to 26 |
Note: The values presented are approximate and are intended for illustrative purposes. Actual values can be influenced by experimental conditions such as temperature, pH, and ionic strength.
Conclusion
The thermodynamic properties of nonyltrimethylammonium surfactants are fundamental to their behavior and function in a wide array of applications. The interplay of enthalpic and entropic contributions governs the spontaneous formation of micelles, a process that is central to their utility in solubilization, emulsification, and drug delivery. By employing techniques such as Isothermal Titration Calorimetry, surface tensiometry, and conductivity measurements, researchers can accurately characterize these properties. This in-depth understanding empowers scientists and drug development professionals to rationally design and optimize formulations, harnessing the full potential of these versatile cationic surfactants.
References
- Use of isothermal titration calorimetry to study surfactant aggreg
- Use of Isothermal Titration Calorimetry to Study Surfactant Aggreg
- (PDF)
- Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids)
- Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temper
- Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - RSC Publishing.
- Isothermal titration calorimetry study of pectin-ionic surfactant interactions - PubMed.
- Thermodynamics of micelle formation of some cationic surfactants as a function of temper
- Isothermal titration calorimetric studies of surfactant interactions with negatively charged, 'hairy' latex nanoparticles - ResearchG
- The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants - Science Alert.
- The Entropy of Micellization: The Effect of Temperature and the Concentration of Gegenions on the Critical Micelle Concentration of Potassium Perfluorooctanoate | The Journal of Physical Chemistry - ACS Public
- Surfactant Self-Assembling and Critical Micelle Concentr
- Critical micelle concentr
- Non-Ionic Surfactant Vesicles, One of The Efficient Tool For Transdermal Delivery.
- Functional Evaluation of Niosomes Utilizing Surfactants in Nanomedicine Applic
- Determination of Aqueous Surfactant Solution Surface Tensions with a Surface Tensiometer - Scholarly Commons.
- Pharmaceutical applications of non-ionic surfactants - ResearchG
- (PDF)
- Application of nonionic surfactants as penetration enhancer in transdermal drug delivery.
- Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed.
- Lab course 3.
- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC.
- The effect of temperature onthe micellization of an anionic surfactant in mixed solvent systems. - IOSR Journal.
- Measuring Surface Tension and Critical Micelle Concentration on Cationic Surfactant Solutions - KRUSS Scientific.
- How to measure surface tension and CMC (Critical Micelle Concentr
- Temperature Dependence of the Surface Phase Behavior and Micelle Formation of Some Nonionic Surfactants | Request PDF - ResearchG
- Novel one-pot synthesis of quaternary ammonium halides: new route to ionic liquids.
- Status of surfactants as penetration enhancers in transdermal drug delivery - PMC - NIH.
- Critical Micelle Concentration (CMC) Lookup Table - Surfactant - Alfa Chemistry.
- Table 1. Critical micelle concentration (cmc, mol/l) in the form of log...
- Novel one-pot synthesis of quaternary ammonium halides: New route to ionic liquids.
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Qu
- Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed.
- ammonium bromide - the NIST WebBook.
- [PDF] Thermodynamics of Micellization of n-Alkyltriphenylphosphonium Bromides: A Conductometric Study | Semantic Scholar.
- NONYLTRIMETHYLAMMONIUM BROMIDE | 1943-11-9 - ChemicalBook.
- Benzyltrimethylammonium bromide - the NIST WebBook.
- WO2004018408A1 - Synthesis and purification of nateglinide - Google P
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers | Division of Chemical Physics.
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scialert.net [scialert.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commons.erau.edu [commons.erau.edu]
- 12. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 13. kruss-scientific.com [kruss-scientific.com]
- 14. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijrpas.com [ijrpas.com]
- 18. Functional Evaluation of Niosomes Utilizing Surfactants in Nanomedicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
